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Compound of Interest

Compound Name:
3,4'-Dihydroxy-3',5'-

dimethoxypropiophenone

Cat. No.: B599518 Get Quote

CAS Number: 136196-47-9 Synonyms: β-Hydroxypropiosyringone, 3-Hydroxy-1-(4-hydroxy-

3,5-dimethoxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5'-
dimethoxypropiophenone, a phenylpropanoid found in various plant species. This document

is intended for researchers, scientists, and professionals in the field of drug development,

offering detailed information on its chemical properties, potential biological activities, and

relevant experimental protocols.

Chemical and Physical Properties
3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenolic compound with a molecular

structure that suggests potential for antioxidant and other biological activities.[1] Its core

structure is a propiophenone substituted with hydroxyl and methoxy groups.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 136196-47-9 [1]

Molecular Formula C₁₁H₁₄O₅ [1]

Molecular Weight 226.23 g/mol [1]

IUPAC Name

3-hydroxy-1-(4-hydroxy-3,5-

dimethoxyphenyl)propan-1-

one

[1]

Melting Point 74-75 °C

Boiling Point (Predicted) 426.9 ± 45.0 °C

Density (Predicted) 1.247 ± 0.06 g/cm³

pKa (Predicted) 8.14 ± 0.25

XLogP3 (Computed) -0.5 [1]

Potential Biological Activities and Data
While specific quantitative data for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is limited

in publicly available literature, its structural similarity to other phenolic compounds, particularly

chalcones and flavonoids, suggests potential for significant antioxidant and anti-inflammatory

effects. The following tables present representative data from structurally related compounds to

illustrate the expected range of activity.

Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge

free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common

method used for this purpose.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Related Phenolic

Compounds
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Compound IC₅₀ (µM) Reference

3'-formyl-4',6'-dihydroxy-2'-

methoxy-5'-methylchalcone

(FMC)

50.2 ± 2.8 [2]

(2S)-8-formyl-5-hydroxy-7-

methoxy-6-methylflavanone

(FMF)

75.8 ± 2.5 [2]

Ascorbic Acid (Standard) 5.83 [3]

Gallic Acid (Standard) 6.08 [3]

IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A

lower IC₅₀ value indicates higher antioxidant activity.

Anti-inflammatory Activity
In-vitro anti-inflammatory activity can be assessed through methods such as the inhibition of

protein (albumin) denaturation, as inflammation can lead to the denaturation of tissue proteins.

Table 3: Representative Anti-inflammatory Activity (Inhibition of Albumin Denaturation) of

Structurally Related Compounds
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Compound/Ext
ract

Concentration
(µg/mL)

% Inhibition IC₅₀ (µg/mL) Reference

Mikania

scandens Leaf

Extract

16000 - ~1800 [4]

Diclofenac

Sodium

(Standard)

50-2000
Concentration-

dependent
~300 [4]

Ethanolic Extract

of Trichosanthes

palmata

-
Concentration-

dependent
261.09 [5]

Diclofenac

Sodium

(Standard)

-
Concentration-

dependent
43.78 [5]

IC₅₀: The concentration of the substance required to inhibit 50% of protein denaturation.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the

biological activity of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone.

Synthesis of a Propiophenone Precursor (Illustrative)
While a specific, detailed synthesis for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is not

readily available, a plausible route involves the synthesis of a chalcone precursor followed by

reduction. The Claisen-Schmidt condensation is a standard method for chalcone synthesis.

Protocol: Synthesis of a Hydroxy Dimethoxy Chalcone Derivative

Reaction Setup: A mixture of an appropriate hydroxyacetophenone (1 equivalent) and 3,4-

dimethoxybenzaldehyde (1 equivalent) are stirred in ethanol (15 mL).[6]

Catalyst Addition: An aqueous solution of sodium hydroxide (40-50%) is added to the

mixture.[6]
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Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.[6]

Work-up: The reaction mixture is poured into iced water and acidified with cold 10% HCl.[6]

The resulting precipitate is extracted with ether.[6]

Purification: The ether layer is washed, dried, and the solvent is evaporated. The crude

product is then purified by column chromatography on silica gel.[6]

Illustrative Chalcone Synthesis Workflow

Hydroxyacetophenone +
3,4-Dimethoxybenzaldehyde

+ Ethanol

Stir at Room Temp
(24-48h)

Add Catalyst
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Pour into Ice Water,
Acidify with HCl Extract with Ether Column Chromatography Chalcone Precursor

Click to download full resolution via product page

Caption: Workflow for the Claisen-Schmidt condensation to synthesize a chalcone precursor.

DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of the test compound.

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol.[7] Prepare stock solutions of the test compound and a standard antioxidant (e.g.,

ascorbic acid) in methanol.

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various

concentrations of the test compound or standard.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader. A control

containing DPPH and methanol is also measured.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by

plotting the percentage of inhibition against the compound concentrations.[8]

DPPH Assay Workflow
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Caption: Experimental workflow for the DPPH radical scavenging assay.

Inhibition of Albumin Denaturation Assay
This in-vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-

induced protein denaturation.

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of

phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test

compound.[4]

Control: A control solution is prepared with distilled water instead of the test compound.

Incubation: The mixtures are incubated at 37°C for 15 minutes.

Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5

minutes.

Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

Calculation: The percentage inhibition of protein denaturation is calculated using the formula:

% Inhibition = [1 - (A_sample / A_control)] x 100 The IC₅₀ value is determined from a plot of

percentage inhibition versus concentration.

Potential Signaling Pathways
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Direct studies on the signaling pathways modulated by 3,4'-Dihydroxy-3',5'-
dimethoxypropiophenone are not currently available. However, research on structurally

similar chalcones has identified several key anti-inflammatory and cytoprotective pathways that

may be relevant.

NF-κB and MAPK Signaling Pathways
Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear

factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[9][10]

Lipopolysaccharide (LPS) is a common inflammatory stimulus used in in-vitro models.
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Caption: Potential inhibition of LPS-induced NF-κB and MAPK signaling pathways.
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PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and apoptosis. Some

chalcone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this

pathway.[11][12]
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Caption: Potential inhibition of the PI3K/Akt/mTOR cell survival pathway.
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Conclusion
3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenolic compound

with a chemical structure indicative of promising biological activities. While direct experimental

data on this specific molecule is sparse, the provided protocols and the analysis of structurally

related compounds offer a solid foundation for future research. Further investigation is

warranted to fully elucidate its therapeutic potential, particularly in the areas of antioxidant and

anti-inflammatory applications, and to confirm its mechanism of action on cellular signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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